2-(Boc-amino)-5-chloro-3-hydroxypyridine

Vue d'ensemble

Description

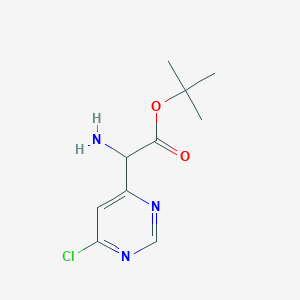

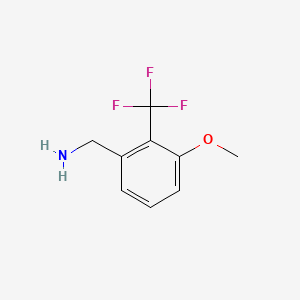

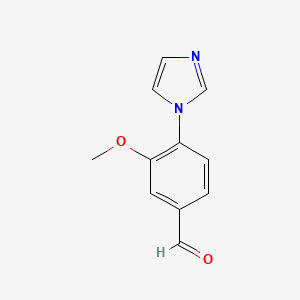

The compound “2-(Boc-amino)-5-chloro-3-hydroxypyridine” is a derivative of pyridine where the 2nd position is substituted with a Boc-protected amino group, the 5th position with a chlorine atom, and the 3rd position with a hydroxyl group . The Boc group (tert-butyl carbamate) is a common protecting group for amines in organic synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .Molecular Structure Analysis

The molecular structure of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be analyzed using density functional theory (DFT). For instance, the molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of similar compounds have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of DFT .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be inferred from the properties of similar compounds. For instance, Boc-protected amino acids are sparingly soluble in water . They have been applied in aqueous synthesis by converting Boc-amino acids into nanoparticles that are uniformly dispersed in water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Related Compounds : Similar compounds to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, like (S)-1-Boc-3-hydroxypiperidine, have been synthesized from 3-hydroxypyridine. This process involves hydrogenation, chiral resolution, and reaction with (Boc)2O, yielding about 40% overall (Wang Junming, 2013).

Synthesis for Potential Anticancer Agents : Derivatives of 3-hydroxypyridine, which is structurally similar to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, have been synthesized for potential anticancer agents. These derivatives have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Use in Spectrophotometric Analysis : 2-Amino-3-hydroxypyridine forms colored complexes with osmium, offering a selective and sensitive spectrophotometric method for determining osmium in solutions (Mehta et al., 1976).

Biochemical and Medicinal Chemistry

Synthesis of Bioactive Compounds : The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, related to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, has been improved for its use as a new synthetic antioxidant. This involves acylation and optimized conditions for higher yields (Yao Xing-sheng, 2007).

Investigation of Tautomeric Equilibrium : Studies on the effects of chlorination on tautomeric equilibrium in 2-hydroxypyridine derivatives highlight the impact of chlorine substitution on the structural and chemical properties of such compounds (Calabrese et al., 2017).

Complex Formation with Metal Ions : Mixed-ligand metal complexes of 2-amino-3-hydroxypyridine with nitrogen donors have been synthesized, demonstrating potential for biological activity and pharmaceutical applications (Prakash & Sindhu, 1998).

Safety And Hazards

Orientations Futures

The development of environmentally conscious chemical synthesis that does not involve organic solvents is a high priority in science and technology . The use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles represents a promising approach for future research .

Propriétés

IUPAC Name |

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZOCPZOKRYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)